molecular formula C23H16Cl3N3O7 B11564164 2-methoxy-4-[(E)-{2-[(2,4,6-trichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate

2-methoxy-4-[(E)-{2-[(2,4,6-trichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate

Cat. No.: B11564164
M. Wt: 552.7 g/mol
InChI Key: SNXQTGAXTNRWAW-LUOAPIJWSA-N
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Description

2-METHOXY-4-[(E)-{[2-(2,4,6-TRICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of methoxy, trichlorophenoxy, acetamido, imino, and nitrobenzoate groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-4-[(E)-{[2-(2,4,6-TRICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of 2-methoxy-4-[(E)-{[2-(2,4,6-trichlorophenoxy)acetamido]imino}methyl]phenol, which is then reacted with 4-nitrobenzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-4-[(E)-{[2-(2,4,6-TRICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in various derivatives with different functional groups.

Scientific Research Applications

2-METHOXY-4-[(E)-{[2-(2,4,6-TRICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE has diverse applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and formulation.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-METHOXY-4-[(E)-{[2-(2,4,6-TRICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-[(E)-{[2-(2,4,6-trichlorophenoxy)acetamido]imino}methyl]phenyl acetate: Shares a similar core structure but with different functional groups.

    2-Methoxy-4-{(E)-[(4-methoxyphenyl)imino]methyl}phenol: Another related compound with variations in the substituents.

Uniqueness

2-METHOXY-4-[(E)-{[2-(2,4,6-TRICHLOROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C23H16Cl3N3O7

Molecular Weight

552.7 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-(2,4,6-trichlorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate

InChI

InChI=1S/C23H16Cl3N3O7/c1-34-20-8-13(2-7-19(20)36-23(31)14-3-5-16(6-4-14)29(32)33)11-27-28-21(30)12-35-22-17(25)9-15(24)10-18(22)26/h2-11H,12H2,1H3,(H,28,30)/b27-11+

InChI Key

SNXQTGAXTNRWAW-LUOAPIJWSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)COC2=C(C=C(C=C2Cl)Cl)Cl)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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